FP-Tztp

Receptor Binding Selectivity Affinity

FP-Tztp is the only M2-selective muscarinic agonist validated for 18F-radiolabeling, providing a uniquely characterized in vivo PK profile essential for Alzheimer's disease PET research. Unlike generic TZTP analogs, genetic knockout models confirm >50% reduction in brain uptake, ensuring consistent, publishable data. Not interchangeable with other TZTP derivatives. Ideal for preclinical drug occupancy studies and longitudinal disease tracking.

Molecular Formula C11H16FN3S2
Molecular Weight 273.4 g/mol
CAS No. 424829-90-3
Cat. No. B024364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-Tztp
CAS424829-90-3
Synonyms3-[4-[(3-Fluoropropyl)thio]-1,2,5-thiadiazol-3-yl]-1,2,5,6-_x000B_tetrahydro-1-methylpyridine; 
Molecular FormulaC11H16FN3S2
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C2=NSN=C2SCCCF
InChIInChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3
InChIKeyNQKPPQNBFQLLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FP-Tztp (CAS 424829-90-3) as a Selective Muscarinic M2 PET Tracer: Core Characteristics and Application Scope


FP-Tztp, also known as FP-TZTP, is a small molecule in the thiadiazolyl tetrahydropyridine (TZTP) class that functions as a selective agonist for the muscarinic acetylcholine M2 receptor [1]. Its primary application is as a lead compound for radiolabeling with the positron-emitting isotope Fluorine-18 to create [18F]FP-TZTP, a radiopharmaceutical used in Positron Emission Tomography (PET) for non-invasive imaging of M2 receptor distribution and density in the brain [2]. This capability is critical for studying neurological conditions such as Alzheimer's disease, where M2 receptor loss is a known pathological feature [2].

Why FP-Tztp Analogs Are Not Interchangeable: A Critical Look at Pharmacokinetic Divergence


Within the TZTP class of muscarinic agonists, even minor structural modifications can lead to profound and unpredictable changes in pharmacokinetic (PK) behavior and imaging properties, rendering generic substitution scientifically invalid. Direct comparative studies have demonstrated that while the introduction of a fluorine atom (FP-TZTP), a propyl group (P-TZTP), or a trifluoropropyl group (F3P-TZTP) yields compounds with similar log D values, plasma protein binding, and receptor affinity constants, their in vivo brain kinetics are fundamentally different [1]. These differences manifest in distinct time-activity curves, clearance rates, and distribution volumes, meaning each analog provides a unique in vivo signal that cannot be assumed to be equivalent to FP-TZTP [1]. Therefore, selecting FP-TZTP is not a choice among equals; it is a selection of a specific, well-characterized in vivo profile essential for experimental consistency and valid data interpretation.

Quantitative Differentiation of FP-Tztp: Direct Comparative Data vs. Closest Analogs


M2 Receptor Binding Affinity (Ki) and Selectivity Ratio vs. M1

In vitro binding assays in brain and heart tissue demonstrate that FP-Tztp exhibits an affinity constant (Ki) of 2.2 nM for the M2 receptor, compared to 7.4 nM for the M1 receptor [1]. This equates to a 3.4-fold selectivity for M2 over M1. The compound shows much poorer affinity for M3 and other biogenic amine receptors, underscoring its subtype preference [1].

Receptor Binding Selectivity Affinity Ki

In Vivo M2 Selectivity Demonstrated in Knockout Mouse Models

Using ex vivo autoradiography, the regional brain uptake of [18F]FP-TZTP was compared in wild-type (WT) mice versus knockout mice lacking functional M1, M2, M3, or M4 receptors [1]. In M2 knockout (M2 KO) mice, uptake was significantly decreased by 51.3% to 61.4% (P<0.01) across nine brain regions compared to WT controls [1]. In contrast, no significant decrease (at P<0.01) was observed in M1KO, M3KO, or M4KO mice, though small decreases of 19.5% and 22.7% were noted in the amygdala and hippocampus of M1KO mice at P<0.05 [1].

In Vivo Imaging Receptor Occupancy Knockout Model Autoradiography

Mechanistic Basis for M2 Selectivity: Slower Dissociation Kinetics (Off-Rate)

At equilibrium in vitro, FP-TZTP does not show subtype selectivity, but its in vivo M2 selectivity is driven by kinetic factors [1]. In vitro off-rate studies on rat brain tissue revealed that the dissociation rate of [18F]FP-TZTP varies with the proportion of M2 receptors in a given brain region [1]. The compound dissociates more slowly from M2 receptors than from the M1, M3, M4, or M5 subtypes [1]. This slower off-rate is a key determinant of its preferential binding to M2 receptors in vivo.

Kinetics Off-Rate Dissociation Mechanism of Action

Comparative Brain Pharmacokinetics and Imaging Properties vs. P-TZTP and F3P-TZTP

A direct comparison of the 11C-labeled analogs FP-TZTP (3), P-TZTP (6), and F3P-TZTP (10) in baboons revealed significant PK differences despite similar physicochemical properties [1]. Log D values were 2.4, 2.8, and 2.9 and plasma free fractions were 8.6%, 2.9%, and 4.1% for 1, 2, and 3, respectively [2]. Crucially, the brain time-activity curves (TACs) diverged sharply: FP-TZTP and P-TZTP showed similar PK to the 18F-labeled tracer, while F3P-TZTP exhibited slower uptake and minimal clearance over 90 minutes [1][2]. Distribution volumes (DVs) for FP-TZTP and P-TZTP were similar to the 18F tracer, but higher for F3P-TZTP [1].

Pharmacokinetics PET Imaging Time-Activity Curve Log D Plasma Protein Binding

Radiosynthesis Yield and Specific Activity for [18F]FP-TZTP Production

An improved, automated method for the radiosynthesis of [18F]FP-TZTP using a GE TRACERlab FXFN module and a novel tosylate precursor achieves an uncorrected radiochemical yield of 29±4% and a specific activity of 138±41 GBq/μmol (3732±1109 mCi/μmol) at the end of a 35-minute synthesis [1]. This method is noted for offering higher yields, faster synthesis times, and simpler automation compared to previous reports [1].

Radiochemistry Radiosynthesis Yield Specific Activity Automation

Optimal Application Scenarios for FP-Tztp in Scientific Research and Drug Development


In Vivo Quantification of M2 Receptor Density in Alzheimer's Disease Models

FP-Tztp, when radiolabeled as [18F]FP-TZTP, is the only available PET tracer for selective in vivo imaging of muscarinic M2 receptors in human subjects [1]. Its demonstrated selectivity is validated by genetic knockout models showing a >50% reduction in brain uptake specifically in the absence of M2 receptors [2]. This makes it uniquely suited for longitudinal studies tracking M2 receptor loss in Alzheimer's disease, providing a non-invasive biomarker to monitor disease progression or assess the target engagement of novel therapeutics aimed at the cholinergic system.

Target Engagement Studies for M2-Selective Drug Candidates

The sensitivity of [18F]FP-TZTP PET signal to competition from endogenous or exogenous ligands is well-documented. Preblocking studies with unlabeled FP-TZTP reduce the tracer's volume of distribution by 60-70% in cortical and subcortical regions [1]. Furthermore, administration of the acetylcholinesterase inhibitor physostigmine, which elevates synaptic acetylcholine levels, results in a 20-30% reduction in FP-TZTP uptake [2]. This competitive displacement can be leveraged to quantitatively measure the degree of M2 receptor occupancy achieved by novel M2 agonists or positive allosteric modulators in preclinical and clinical drug development.

Investigating Cholinergic Dysfunction in Aging and Neurodegeneration

Given the role of M2 autoreceptors in regulating acetylcholine release, [18F]FP-TZTP PET provides a direct window into the integrity of cholinergic pathways [1]. Studies in healthy volunteers have shown that [18F]FP-TZTP distribution volumes correlate with age [2]. This application is grounded in the tracer's proven ability to detect physiologically relevant changes in M2 receptor availability, making it a powerful tool for basic neuroscience research into the role of the cholinergic system in normal cognitive aging and the early stages of various neurodegenerative diseases beyond Alzheimer's.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FP-Tztp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.